molecular formula C22H20N6O2 B2975048 2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1257552-43-4

2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2975048
CAS RN: 1257552-43-4
M. Wt: 400.442
InChI Key: QRSCZYSGGZKFTN-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20N6O2 and its molecular weight is 400.442. The purity is usually 95%.
The exact mass of the compound 2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has shown that derivatives of benzothiazoles and chloropyridine, which are structurally related to the compound , have been synthesized and exhibit antimicrobial activity against various bacteria and fungi. These compounds, including similar pyridine derivatives, have been established through elemental analysis and spectral studies, highlighting their potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Antiviral Activity

Compounds with a similar structural framework have demonstrated potential in antiviral research. For instance, derivatives of pyrazolo[3,4-b]pyridin have been synthesized and evaluated for their cytotoxicity and anti-HSV1 (Herpes Simplex Virus Type 1) activity, as well as against HAV-MBB (Hepatitis A Virus-MBB strain), indicating the possible application of similar compounds in antiviral therapeutics (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Synthesis and Anti-HIV Activity

Analogous compounds have been explored for their anti-HIV (Human Immunodeficiency Virus) properties. Specifically, piperazin-1-yl ethanone derivatives have been synthesized and tested for their activity against HIV-1 and HIV-2 in MT-4 cells, suggesting the compound could have potential uses in HIV research and therapy (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Biological Activity in Heterocyclic Compounds

Heterocyclic derivatives synthesized from similar compounds have shown biological activity against various bacteria, suggesting potential applications in the development of new antibacterial agents. This includes the exploration of derivatives with pyrazoline, pyrazole, and pyridine structures (Hassan, 2013).

Synthesis and Characterization for Biological Applications

Further research on related heterocyclic compounds has involved their synthesis and characterization, including an exploration of their biological activity against bacteria. This research underscores the diverse potential applications of such compounds in microbiology and pharmacology (Saadi, 2017).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c29-22(15-19-16-5-1-2-7-20(16)30-26-19)28-13-11-27(12-14-28)21-9-8-18(24-25-21)17-6-3-4-10-23-17/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSCZYSGGZKFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

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